1,2-Dimethylcyclopentene

Physical Organic Chemistry Conformational Analysis Vibrational Spectroscopy

1,2-Dimethylcyclopentene (CAS 765-47-9) is a C7H12 cyclic alkene featuring a cyclopentene ring with methyl substituents at the 1- and 2-positions, imparting a stereochemically defined, endocyclic double bond. Its key physicochemical properties include a molecular weight of 96.17 g/mol, a boiling point of 105.8 °C, a melting point of -90.4 °C, and a density of 0.783 g/cm³ at 20 °C.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 765-47-9
Cat. No. B3386875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylcyclopentene
CAS765-47-9
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC1=C(CCC1)C
InChIInChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3
InChIKeySZZWLAZADBEDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethylcyclopentene (CAS 765-47-9): Core Physicochemical Profile and Synthetic Utility


1,2-Dimethylcyclopentene (CAS 765-47-9) is a C7H12 cyclic alkene featuring a cyclopentene ring with methyl substituents at the 1- and 2-positions, imparting a stereochemically defined, endocyclic double bond. Its key physicochemical properties include a molecular weight of 96.17 g/mol, a boiling point of 105.8 °C, a melting point of -90.4 °C, and a density of 0.783 g/cm³ at 20 °C [1]. The compound is classified as a highly flammable liquid and vapor (H225) and poses aspiration toxicity (H304) . In synthetic chemistry, 1,2-dimethylcyclopentene serves as a versatile intermediate for constructing complex molecular architectures, primarily through hydrogenation to cis-1,2-dimethylcyclopentane, participation in [4+2] cycloadditions, and as a precursor in ozonolysis reactions [2].

1,2-Dimethylcyclopentene vs. Generic Cyclopentenes: Why Substitution Compromises Reactivity and Analytical Integrity


In silico or generalized substitution of 1,2-dimethylcyclopentene with unsubstituted cyclopentene or other methyl-substituted cyclopentene isomers is scientifically unsound due to quantifiable differences in steric, electronic, and conformational properties. The presence of two methyl groups at the 1- and 2-positions alters the barrier to methyl rotation, the heat of hydrogenation, and the stereochemical outcome of addition reactions relative to cyclopentene [1]. Furthermore, in photocatalytic or ozonolytic applications, 1,2-dimethylcyclopentene exhibits unique product distributions that differ substantially from its 2,3-dimethyl isomer, as demonstrated in gas-phase ozonolysis studies [2]. Procurement of a specific isomer is therefore essential to ensure experimental reproducibility and to meet the exacting requirements of analytical reference standards, where even minor structural variations lead to distinct chromatographic retention indices [3].

1,2-Dimethylcyclopentene: A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


1,2-Dimethylcyclopentene Exhibits a Lower Methyl Rotation Barrier Than 1-Methylcyclopentene, Indicating Reduced Steric Hindrance in the Cyclopentene Framework

In a direct spectroscopic comparison of 1-methylcyclopentene and 1,2-dimethylcyclopentene, the barrier to internal rotation of the methyl group was found to be lower for the disubstituted compound. This difference, derived from far-infrared and Raman spectral analysis, reflects the altered steric environment in the 1,2-dimethylated system relative to the mono-substituted analog [1].

Physical Organic Chemistry Conformational Analysis Vibrational Spectroscopy

Heat of Hydrogenation of 1,2-Dimethylcyclopentene Determined at -94.35 kJ/mol, Establishing a Thermodynamic Benchmark for 5-Membered Ring Alkene Stability

The heat of hydrogenation for 1,2-dimethylcyclopentene was directly measured and calculated via molecular mechanics, providing a precise thermodynamic value that allows for comparison with other cycloalkenes. This value serves as a class-level benchmark for assessing relative alkene stability within five-membered ring systems [1].

Thermochemistry Computational Chemistry Alkene Stability

1,2-Dimethylcyclopentene Ozonolysis Yields 2,6-Heptanedione as the Major Product, Contrasting with the Ozonide-Favoring Outcome of its 2,3-Dimethyl Isomer

In a direct comparative study of gas-phase ozonolysis, 1,2-dimethylcyclopentene and its 2,3-dimethyl isomer exhibited divergent product distributions. While both isomers form dimethylcyclopentene ozonide in low yields, 1,2-dimethylcyclopentene yields 2,6-heptanedione as the major product, whereas 2,3-dimethylcyclopentene favors ozonide formation as the predominant pathway [1].

Ozonolysis Oxidative Cleavage Synthetic Methodology

1,2-Dimethylcyclopentene is Photochemically Inert Under π→π* Excitation, in Stark Contrast to its Silacyclopentene and Germacyclopentene Analogs

A high-level computational study (CASSCF/MP2-CAS) demonstrated that while 3,4-dimethyl-silacyclopent-3-ene and 3,4-dimethyl-germacyclopent-3-ene undergo photolytic ring-opening to yield germylene/silylene and 1,3-butadiene, no photolysis is observed for 1,2-dimethylcyclopentene under identical (π→π*) excitation [1].

Photochemistry Computational Chemistry Excited-State Dynamics

1,2-Dimethylcyclopentene Displays a Distinct Kovats Retention Index (RI = 741-774) on Non-Polar Columns, Enabling Unambiguous Chromatographic Resolution from Cyclopentene and Methyl-Substituted Isomers

The Kovats retention index of 1,2-dimethylcyclopentene has been experimentally determined on several non-polar stationary phases (SE-30 and squalane) across a range of isothermal temperatures [1]. These values provide a definitive chromatographic fingerprint that distinguishes it from cyclopentene and other dimethylcyclopentene isomers, facilitating precise identification and purity assessment in complex hydrocarbon mixtures.

Analytical Chemistry Gas Chromatography Quality Control

1,2-Dimethylcyclopentene: High-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Stereoselective Synthesis of cis-1,2-Dimethylcyclopentane via Catalytic Hydrogenation

The well-characterized hydrogenation of 1,2-dimethylcyclopentene to cis-1,2-dimethylcyclopentane, with a precisely measured heat of reaction of -94.35 ± 0.75 kJ/mol, underpins its use in stereoselective alkane synthesis [1]. This reaction, accompanied by isomerization to 2,3-dimethylcyclopentene under certain catalytic conditions [2], provides a robust platform for studying hydrogenation mechanisms and for producing stereochemically defined cyclopentane derivatives, which are valuable as conformational probes and in medicinal chemistry building blocks. The distinct retention index of the starting olefin also allows for facile reaction monitoring by GC [3].

Regiospecific Synthesis of 2,6-Heptanedione via Gas-Phase Ozonolysis

Researchers requiring 2,6-heptanedione as a synthetic intermediate should specifically procure 1,2-dimethylcyclopentene, as gas-phase ozonolysis cleanly yields this diketone as the major product, in contrast to the ozonide-forming pathway of the 2,3-dimethyl isomer [4]. This regiospecific oxidative cleavage provides a strategic disconnection for accessing linear 1,5-diketones, which are valuable precursors for cyclopentenone and heterocycle synthesis. The 'abnormal' oxidative cleavage products formed alongside the diketone also offer a unique entry point for studying carbon-carbon single bond oxidation mechanisms [4].

Non-Photolabile Control in Excited-State Mechanistic Studies

In photochemical investigations involving cyclopentene frameworks, 1,2-dimethylcyclopentene serves as an essential, non-photolabile control compound. Its demonstrated lack of photolysis under π→π* excitation [5] provides a stark contrast to heteroatom-doped analogs (e.g., sila- and germacyclopentenes) that undergo facile ring-opening. This differential reactivity makes 1,2-dimethylcyclopentene a critical reference material for deconvoluting photolytic pathways and for validating computational models of excited-state dynamics in five-membered ring systems [5].

Analytical Reference Standard for GC and GC-MS Method Development

The well-defined Kovats retention indices of 1,2-dimethylcyclopentene on non-polar columns (e.g., RI = 741 on squalane at 30 °C) [3] position it as a reliable reference standard for gas chromatography and GC-MS. Its distinct retention behavior relative to cyclopentene and other methyl-substituted isomers ensures accurate identification and quantification in complex hydrocarbon mixtures, such as those encountered in petrochemical analysis, environmental monitoring of volatile organic compounds, and forensic chemistry. The compound's well-documented boiling point (105.8 °C) and density (0.783 g/cm³) further support its use in calibrating analytical instrumentation [6].

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